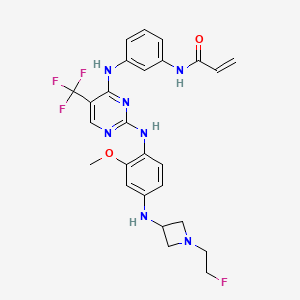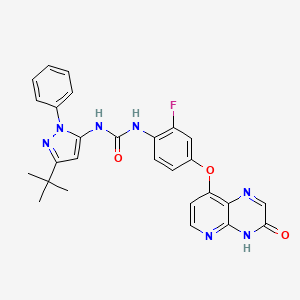
Cct196969
Übersicht
Beschreibung
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
1. Inhibition of Melanoma Brain Metastasis Cells CCT196969 has been found to effectively inhibit the growth and survival of melanoma brain metastasis cells . The drug was able to inhibit proliferation, migration, and survival in all examined cell lines, with viability IC50 doses in the range of 0.18–2.6 μM .
2. Inhibition of SRC Family Kinase (SFK) CCT196969 is a SRC family kinase (SFK) inhibitor . SFKs are involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion. By inhibiting SFKs, CCT196969 could potentially be used to treat diseases where these processes are dysregulated .
3. Inhibition of Raf Proto-Oncogene, Serine/Threonine Kinase (RAF) CCT196969 is also a Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . RAF kinases are part of the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer. Therefore, inhibiting RAF could potentially be a strategy for treating certain types of cancer .
4. Inhibition of B-RAF Mutant Melanoma Cells CCT196969 has been shown to inhibit MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells . It also inhibits the growth of B-RAF mutant melanoma cells in a concentration-dependent manner .
5. Induction of Tumor Regression in Vivo In vivo studies have shown that CCT196969 (20 mg/kg per day) can induce tumor regression in a B-RAF mutant A375 mouse xenograft model .
6. Inhibition of ERK and Src Signaling CCT196969 has been found to inhibit ERK and Src signaling . Both ERK and Src are involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, inhibiting these signaling pathways could potentially be a strategy for treating diseases where these processes are dysregulated .
7. Potential Treatment for B-RAF Inhibitor-Resistant Tumors CCT196969 has been shown to induce tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models . This suggests that CCT196969 could potentially be used as a treatment for tumors that have become resistant to B-RAF inhibitors .
Wirkmechanismus
Target of Action
CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.
Mode of Action
CCT196969 interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The primary biochemical pathways affected by CCT196969 are those involving SFK and RAF. Inhibition of these kinases by CCT196969 leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.
Result of Action
The inhibition of SFK and RAF by CCT196969 leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .
Safety and Hazards
Zukünftige Richtungen
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


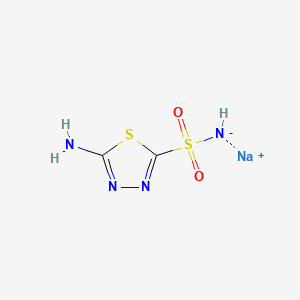
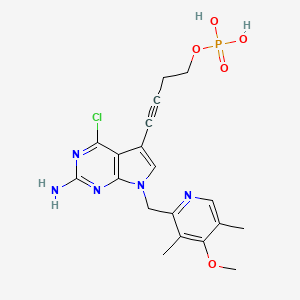

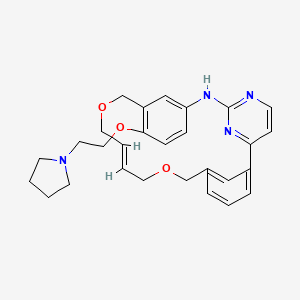
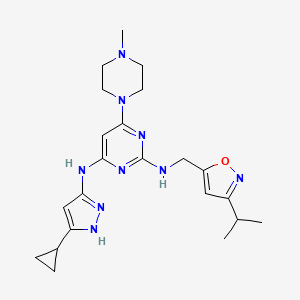
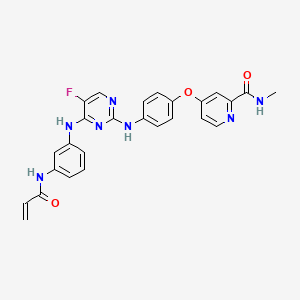
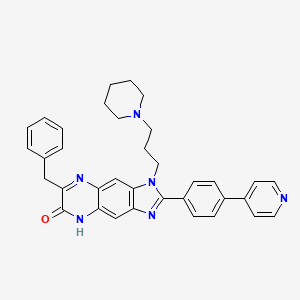
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
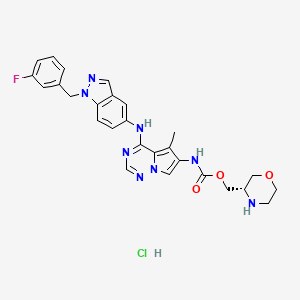

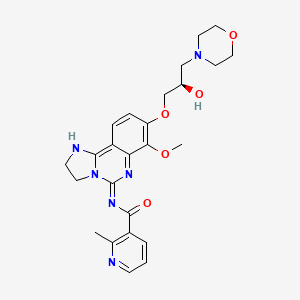
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
